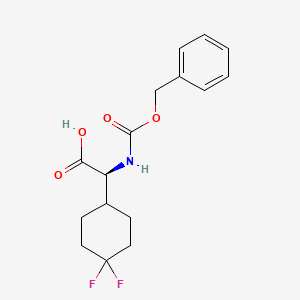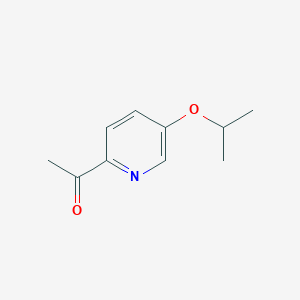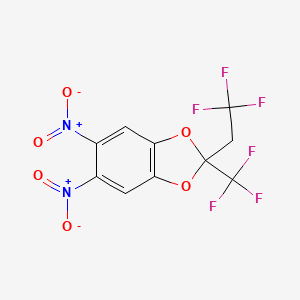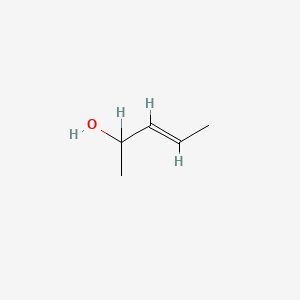![molecular formula C23H23Cl2FeN3 B6325365 2,6-Bis-[1-(2-methylphenylimino)-ethyl]pyridine iron(II) dichloride CAS No. 210537-35-2](/img/structure/B6325365.png)
2,6-Bis-[1-(2-methylphenylimino)-ethyl]pyridine iron(II) dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Bis-[1-(2-methylphenylimino)-ethyl]pyridine iron(II) dichloride is a coordination compound that features a central iron(II) ion coordinated to a ligand derived from 2,6-bis-[1-(2-methylphenylimino)-ethyl]pyridine. This compound is known for its applications in catalysis, particularly in polymerization reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis-[1-(2-methylphenylimino)-ethyl]pyridine iron(II) dichloride typically involves the condensation reaction between 2,6-diacetylpyridine and 2-dimethylaniline to form the ligand, followed by complexation with iron(II) chloride . The reaction is usually carried out under an inert atmosphere to prevent oxidation of the iron(II) center.
Industrial Production Methods
While specific industrial production methods are not extensively documented, the synthesis generally follows the laboratory procedures with scale-up considerations. The use of inert atmospheres and controlled reaction conditions are crucial to maintain the integrity of the iron(II) complex .
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Bis-[1-(2-methylphenylimino)-ethyl]pyridine iron(II) dichloride undergoes various types of chemical reactions, including:
Oxidation: The iron(II) center can be oxidized to iron(III) under certain conditions.
Reduction: The compound can participate in reduction reactions, particularly in the presence of reducing agents.
Substitution: Ligand substitution reactions can occur, where the coordinated ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various ligands for substitution reactions . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iron(III) complexes, while substitution reactions can produce a variety of iron(II) complexes with different ligands .
Applications De Recherche Scientifique
2,6-Bis-[1-(2-methylphenylimino)-ethyl]pyridine iron(II) dichloride has several scientific research applications:
Catalysis: It is widely used as a catalyst in polymerization reactions, particularly for ethylene polymerization.
Material Science: The compound is studied for its potential in creating new materials with unique properties.
Coordination Chemistry: It serves as a model compound for studying the coordination behavior of iron(II) complexes.
Mécanisme D'action
The mechanism by which 2,6-Bis-[1-(2-methylphenylimino)-ethyl]pyridine iron(II) dichloride exerts its effects involves the coordination of the ligand to the iron(II) center, which facilitates various catalytic processes. The molecular targets include the substrates involved in the polymerization reactions, and the pathways involve the activation and propagation steps typical of coordination catalysis .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Bis-[1-(2,6-dimethylphenylimino)-ethyl]pyridine iron(II) dichloride: Similar in structure but with additional methyl groups on the phenyl rings.
2,6-Bis-[1-(2-methylphenylimino)-ethyl]pyridine cobalt(II) dichloride: Similar ligand but with cobalt as the central metal.
Uniqueness
2,6-Bis-[1-(2-methylphenylimino)-ethyl]pyridine iron(II) dichloride is unique due to its specific ligand structure, which provides distinct electronic and steric properties that influence its catalytic activity and stability .
Propriétés
IUPAC Name |
dichloroiron;1-[6-[C-methyl-N-(2-methylphenyl)carbonimidoyl]pyridin-2-yl]-N-(2-methylphenyl)ethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3.2ClH.Fe/c1-16-10-5-7-12-20(16)24-18(3)22-14-9-15-23(26-22)19(4)25-21-13-8-6-11-17(21)2;;;/h5-15H,1-4H3;2*1H;/q;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSRDGGGITBSQRL-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N=C(C)C2=NC(=CC=C2)C(=NC3=CC=CC=C3C)C.Cl[Fe]Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23Cl2FeN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3,3-Bis({[(tert-butyldimethylsilyl)oxy]methyl})cyclobutan-1-amine](/img/structure/B6325282.png)













